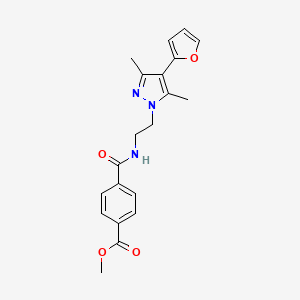

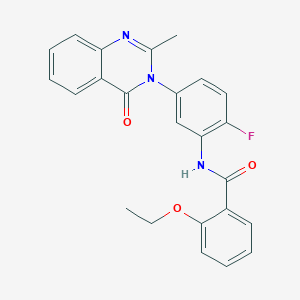

methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate” is a complex organic compound . It contains a total of 52 bonds, including 27 non-H bonds, 13 multiple bonds, 8 rotatable bonds, 2 double bonds, and 11 aromatic bonds . The molecule consists of 1 five-membered ring, 1 six-membered ring, 1 aromatic ester, 1 urea derivative, and 1 tertiary amine .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a furan ring, a pyrazole ring, and a benzoate ester group . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The pyrazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms. The benzoate ester group consists of a benzene ring attached to an ester functional group .Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

Research on substituted 4-pyrazolylbenzoates, closely related to the specified compound, has led to insights into their ability to form hydrogen-bonded supramolecular structures. These structures exhibit different dimensions, demonstrating the compound's potential in creating varied molecular assemblies, which could be fundamental in developing new materials with specific properties (Portilla et al., 2007).

Corrosion Inhibitors

A theoretical study on bipyrazolic-type organic compounds related to the chemical structure utilized density functional theory (DFT) to evaluate their efficiency as corrosion inhibitors. This research indicates the broader chemical family's potential in protecting metals against corrosion, which is crucial for industrial applications (Wang et al., 2006).

Synthesis Techniques

Antimicrobial and Anticancer Agents

Research into novel arylazopyrazolones substituted with thiazolyhydrazone has shown significant antimicrobial and anticancer activities. This highlights the compound's relatives' potential in medical research, particularly in developing new treatments for infectious diseases and cancer (Shah, 2014).

Electropolymerization and Electrochemical Properties

The study of self-assembled monolayers of aromatic pyrrole derivatives, including electropolymerization and electrocopolymerization with pyrrole, provides insights into improving poly(pyrrole) layer properties. These findings are relevant for applications in material science and engineering, such as creating advanced coatings and electronic devices (Schneider et al., 2017).

properties

IUPAC Name |

methyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-18(17-5-4-12-27-17)14(2)23(22-13)11-10-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRKZWGAAXSVCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)OC)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803971.png)

![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B2803974.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-acetamido-4-methylphenyl)amino]acetamide](/img/structure/B2803975.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2803980.png)

![N-(1-cyanocycloheptyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B2803984.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2803987.png)

![3-[(3-Chlorophenyl)methoxy]propanenitrile](/img/structure/B2803988.png)

![N-benzhydryl-3-oxo-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2803991.png)